N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide
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Overview
Description
N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide is a chemical compound with the molecular formula C17H16N4OS. It is known for its unique structure, which includes a quinazoline ring substituted with a methylsulfanyl group and a benzenecarbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide typically involves the reaction of 2-(methylsulfanyl)-4-quinazolinylamine with benzenecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted hydrazides and quinazoline derivatives.
Scientific Research Applications
N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide: Unique due to its specific substitution pattern on the quinazoline ring and the presence of a benzenecarbohydrazide moiety.
2-(methylsulfanyl)-4-quinazolinylamine: Lacks the benzenecarbohydrazide moiety, making it less versatile in certain applications.
Benzenecarbohydrazide derivatives: May have different substitution patterns, affecting their chemical reactivity and biological activity.
Uniqueness
N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-methyl-N'-(2-methylsulfanylquinazolin-4-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-21(20-16(22)12-8-4-3-5-9-12)15-13-10-6-7-11-14(13)18-17(19-15)23-2/h3-11H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBKMFKURBPURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)SC)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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